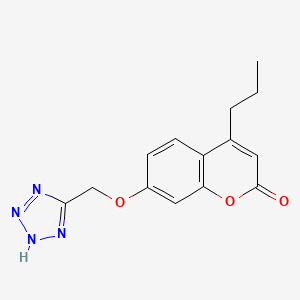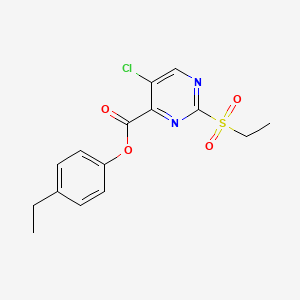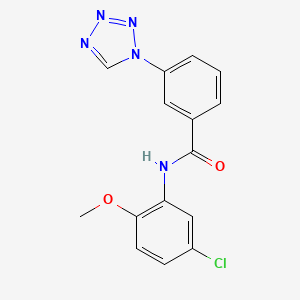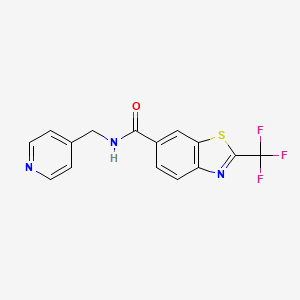![molecular formula C25H19F3N4O3 B11312028 N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11312028.png)
N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(4-{2-[(3,5-difluorophényl)amino]-2-oxoéthyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acétamide est un composé organique synthétique qui appartient à la classe des dérivés de la quinoxaline. Ce composé se caractérise par sa structure complexe, qui comprend de multiples groupes fonctionnels tels que des amides, des cétones et des cycles aromatiques fluorés. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques et de ses applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du N-(4-{2-[(3,5-difluorophényl)amino]-2-oxoéthyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acétamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau quinoxaline, suivie par l'introduction des groupes difluorophényle et fluorobenzyl. Les étapes clés comprennent:
Formation du noyau quinoxaline : Ceci est réalisé par la condensation de l'o-phénylènediamine avec une dicétone.
Introduction du groupe difluorophényle : Cette étape implique la réaction de l'intermédiaire quinoxaline avec un dérivé de la difluorophénylamine dans des conditions spécifiques.
Attachement du groupe fluorobenzyl : La dernière étape comprend l'acylation de l'intermédiaire avec un dérivé de la fluorobenzyl acétamide.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la recristallisation sont couramment utilisées pour purifier le produit final.
Types de réactions:
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes fonctionnels amine et cétone.
Réduction : Les réactions de réduction peuvent cibler les groupes cétone, les convertissant en alcools.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions communs:
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des agents halogénants pour la substitution électrophile et des nucléophiles comme les amines pour la substitution nucléophile.
Principaux produits:
Oxydation : Formation de N-oxydes ou d'acides carboxyliques.
Réduction : Formation de dérivés d'alcool.
Substitution : Introduction de divers substituants sur les cycles aromatiques.
4. Applications de la recherche scientifique
Le N-(4-{2-[(3,5-difluorophényl)amino]-2-oxoéthyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acétamide a plusieurs applications dans la recherche scientifique:
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du N-(4-{2-[(3,5-difluorophényl)amino]-2-oxoéthyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité ou modulant leur fonction. Les voies impliquées pourraient inclure les voies de transduction du signal, conduisant à des changements dans les processus cellulaires tels que la prolifération, l'apoptose ou l'inflammation.
Composés similaires:
Dérivés de la quinoxaline : Composés ayant des noyaux quinoxaline similaires mais des substituants différents.
Composés aromatiques fluorés : Molécules avec des cycles aromatiques fluorés, qui peuvent présenter des propriétés chimiques similaires.
Unicité : Le N-(4-{2-[(3,5-difluorophényl)amino]-2-oxoéthyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de cycles aromatiques fluorés, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Applications De Recherche Scientifique
N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Fluorinated Aromatic Compounds: Molecules with fluorinated aromatic rings, which may exhibit similar chemical properties.
Uniqueness: N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of functional groups and fluorinated aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H19F3N4O3 |
|---|---|
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C25H19F3N4O3/c1-15(33)31(13-16-6-8-17(26)9-7-16)24-25(35)32(22-5-3-2-4-21(22)30-24)14-23(34)29-20-11-18(27)10-19(28)12-20/h2-12H,13-14H2,1H3,(H,29,34) |
Clé InChI |
HNKPVAXVXAUNFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC(=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11311948.png)

![2-(3-Chlorophenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione](/img/structure/B11311968.png)
![5-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11311970.png)
![N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11311972.png)
![2,4-dihydroxy-6-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-sulfonamide](/img/structure/B11311980.png)
![2-(4-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11311987.png)

![N-butyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11311999.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312006.png)
![3,6-dichloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11312007.png)

![[4-(pyridin-2-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11312022.png)
